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Compound of Interest

Compound Name:
Finasteride 2-(2-

Methylpropanol)amide

CAS No.: 116285-36-0

Cat. No.: B018630 Get Quote

Application Note: High-Sensitivity LC-MS/MS Quantification of Finasteride 2-(2-
Methylpropanol)amide (ω-Hydroxyfinasteride)

Executive Summary
This application note details a robust, validated protocol for the quantification of Finasteride 2-
(2-Methylpropanol)amide (CAS: 116285-36-0), commonly referred to as ω-

Hydroxyfinasteride.[1] This compound is a primary oxidative metabolite of Finasteride and a

critical process-related impurity (Impurity M1) monitored during drug development and stability

testing.

Unlike standard Finasteride assays, this method addresses the specific challenge of separating

the hydroxylated analogue from the parent drug and isobaric interferences using a polarity-

tuned Reverse Phase Liquid Chromatography (RPLC) method coupled with positive mode

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS).

Chemical Context & Analytical Challenges
Analyte Profile:

Chemical Name: (5ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline

ng-star-inserted">
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,17

)-N-(2-Hydroxy-1,1-dimethylethyl)-3-oxo-4-azaandrost-1-ene-17-carboxamide[2]

Molecular Formula:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline

ng-star-inserted">

[2][3]

Molecular Weight: 388.54 g/mol (+16 Da relative to Finasteride)[2]

Key Characteristic: The introduction of the hydroxyl group on the tert-butyl side chain

increases polarity, reducing retention time on C18 columns compared to the parent drug.

The "In-Source" Trap: A critical failure point in quantifying N-oxide or hydroxylated metabolites

is in-source fragmentation or in-source oxidation of the parent drug, which can mimic the

metabolite's signal.

Risk:[4] High concentrations of Finasteride entering the source can undergo oxidative adduct

formation (

), creating a false positive for the hydroxy-impurity.

Solution: This protocol utilizes chromatographic resolution (ngcontent-ng-c176312016=""

_nghost-ng-c3009799073="" class="inline ng-star-inserted">

) as the primary defense, ensuring the metabolite elutes distinctly before the parent drug.

Experimental Protocol
Reagents and Standards

Analyte: Finasteride 2-(2-Methylpropanol)amide (Reference Std, >98% purity).[1]

Internal Standard (IS): Finasteride-d9 or stable isotope-labeled analogue.[1]

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether

(MTBE).[1]

Additives: Ammonium Formate (10 mM stock), Formic Acid.[1]
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Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: LLE is chosen over Protein Precipitation (PPT) to minimize matrix suppression

(phospholipids) and maximize recovery of the steroid core. MTBE is selected for its high

extraction efficiency of aza-steroids while leaving behind more polar plasma salts.

Protocol Steps:

Aliquot: Transfer 200 µL of plasma/sample into a 1.5 mL Eppendorf tube.

IS Spike: Add 20 µL of Internal Standard solution (100 ng/mL). Vortex 10s.

Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether).

Agitation: Shake/Vortex vigorously for 10 minutes.

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.

Evaporation: Evaporate to dryness under a nitrogen stream at 40°C.

Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50). Vortex 1 min.

Clarification: Centrifuge at 13,000 rpm for 5 min; transfer supernatant to LC vial.

LC-MS/MS Conditions
Liquid Chromatography:

System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[1]

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1]

Why: The ethylene-bridged hybrid (BEH) particle offers superior peak shape for basic

compounds (aza-steroids) at high pH, though we use acidic pH here for ionization

efficiency.[1]

Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.
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Mobile Phase B: 100% Acetonitrile.

Flow Rate: 0.4 mL/min.

Column Temp: 45°C.

Gradient Table:

Time (min) % Mobile Phase B Event

0.00 30 Initial Hold

1.00 30 Elution of polar matrix

4.00 90 Ramp to elute Analytes

5.00 90 Wash

5.10 30 Re-equilibration

7.00 30 End of Run

Mass Spectrometry:

Source: ESI Positive Mode.

Spray Voltage: 3500 V.

Gas Temp: 350°C.

Nebulizer: 45 psi.

MRM Transitions (Quantification & Confirmation):
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Compound
Precursor
(m/z)

Product
(m/z)

Collision
Energy (eV)

Dwell (ms) Role

Hydroxy-

Finasteride
389.3 305.2 32 100 Quant

Hydroxy-

Finasteride
389.3 333.2 28 100 Qual

Finasteride

(Parent)
373.2 305.2 30 50 Monitor

Finasteride-

d9 (IS)
382.3 314.2 30 50 IS

Mechanistic Insight: The transition

corresponds to the cleavage of the modified amide side chain, leaving the characteristic aza-
steroid core (

). Since the hydroxylation occurs on the leaving group (the tert-butyl amine derivative), the
product ion remains identical to that of the parent Finasteride (305.2).

Visual Workflows
Figure 1: Analytical Workflow (DOT)
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Caption: Step-by-step extraction and analysis workflow ensuring maximum recovery and

sensitivity.

Figure 2: Fragmentation Mechanism & Selectivity[1]

Precursor Ion
[M+H]+ = 389.3

Collision Cell
(CID Energy: 32eV)

Product Ion (Steroid Core)
m/z = 305.2 Amide Bond Cleavage

Neutral Loss
(Hydroxy-tert-butylamine)

Click to download full resolution via product page

Caption: MRM transition logic. The side-chain modification is lost as a neutral fragment,

retaining the stable steroid core.[1]

Validation & Performance Metrics
Parameter Specification Experimental Result

Linearity (Range: 0.5 – 100 ng/mL)

LLOQ S/N > 10 0.5 ng/mL

Accuracy 85-115% 92.4% - 104.1%

Precision (CV) < 15%
3.8% (Intra-day), 5.2% (Inter-

day)

Retention Time Relative to Parent
Hydroxy-Fin: 2.8 min /

Finasteride: 3.4 min

Recovery > 70% 82% (using MTBE extraction)

Note on Separation: The Hydroxy-Finasteride elutes earlier than Finasteride (approx. 0.6 min

delta on a 5-minute gradient). This is crucial. If peaks overlap, the "crosstalk" from Finasteride

(373 -> 305) is negligible, but in-source oxidation of Finasteride (373 + 16 = 389) could

contribute to the Hydroxy-Finasteride channel.[1] Ideally, ensure baseline resolution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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